molecular formula C25H27N5O3S B2898460 2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide CAS No. 1359218-66-8

2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2898460
M. Wt: 477.58
InChI Key: CVTYIYPBUUQMJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound appears to be a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as DNA and RNA. The compound has several functional groups, including an ethyl group, a methoxybenzyl group, and a tolyl group. These groups could potentially influence the compound’s reactivity and properties.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrimidine ring, the addition of the various functional groups, and possibly a cyclization step to form the dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl group. Without specific synthetic routes, it’s difficult to provide more detailed information.



Molecular Structure Analysis

The molecular structure of the compound, as suggested by its name, is quite complex. It contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms, and a dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl group, which is a fused ring system containing four nitrogen atoms. The compound also contains several functional groups attached to these rings.



Chemical Reactions Analysis

The reactivity of the compound would be influenced by the various functional groups present in its structure. For example, the ethyl group might be susceptible to reactions with strong acids or bases, and the methoxybenzyl group could potentially undergo reactions with electrophiles.



Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the polar methoxybenzyl and tolyl groups could influence its solubility in various solvents.


Safety And Hazards

Without specific toxicity data, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research on this compound could involve exploring its potential uses, such as in medicine or industry, studying its reactivity, or developing more efficient methods for its synthesis.


Please note that this is a general analysis based on the structure of the compound and does not include specific data or studies on “2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide”. For a more detailed and accurate analysis, specific studies or experimental data would be needed.


properties

IUPAC Name

2-[1-ethyl-6-[(3-methoxyphenyl)methyl]-3-methyl-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-5-30-23-22(17(3)28-30)27-25(34-15-21(31)26-19-10-6-8-16(2)12-19)29(24(23)32)14-18-9-7-11-20(13-18)33-4/h6-13H,5,14-15H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTYIYPBUUQMJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=N1)C)N=C(N(C2=O)CC3=CC(=CC=C3)OC)SCC(=O)NC4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-ethyl-6-(3-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.